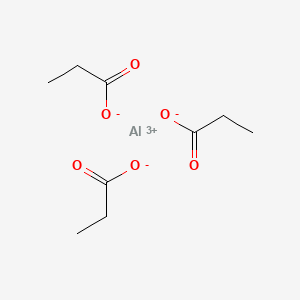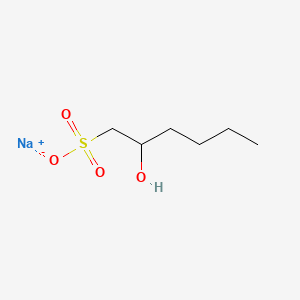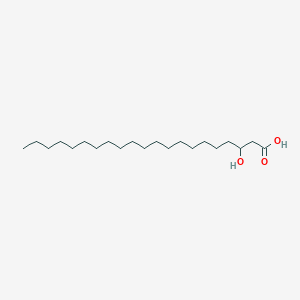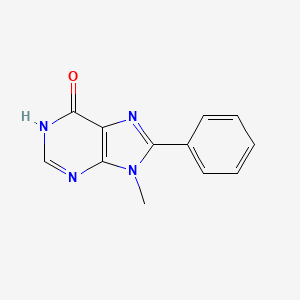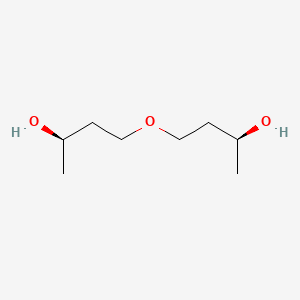
Bis(2-butoxyethyl) undecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butoxyethyl) undecanedioate is an organic compound with the molecular formula C23H44O6. It is an ester derived from undecanedioic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, undecanedioic acid and 2-butoxyethanol, are mixed in the presence of an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Bis(2-butoxyethyl) undecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkages, which can be hydrolyzed in biological systems.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(2-butoxyethyl) undecanedioate involves its interaction with various molecular targets. The ester linkages in the compound can be hydrolyzed by esterases, leading to the release of undecanedioic acid and 2-butoxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
Bis(2-ethoxyethyl) undecanedioate: Similar in structure but with ethoxy groups instead of butoxy groups.
Bis(2-methoxyethyl) undecanedioate: Contains methoxy groups instead of butoxy groups.
Bis(2-propoxyethyl) undecanedioate: Contains propoxy groups instead of butoxy groups.
Uniqueness: Bis(2-butoxyethyl) undecanedioate is unique due to its specific butoxyethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
85284-14-6 |
|---|---|
Fórmula molecular |
C23H44O6 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) undecanedioate |
InChI |
InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3 |
Clave InChI |
QDDSVTIBJSLCJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



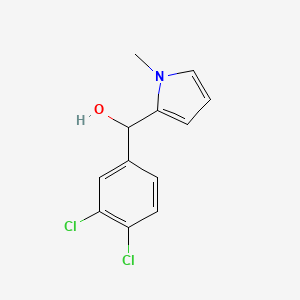
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
